Tert-butyl 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole-1-carboxylate
Description
Tert-butyl 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate is a boron-containing heterocyclic compound with a fused pyrrole-dihydro-1H-pyrrole (lactam) core. Its structure integrates two critical functional groups:
- Tert-butyl carbamate: A common protecting group for amines, enhancing solubility and stability during synthetic processes.
- Pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl): A versatile moiety widely used in Suzuki-Miyaura cross-coupling reactions for C–C bond formation .
This compound is likely employed in medicinal chemistry and materials science, particularly as an intermediate in synthesizing complex molecules via transition-metal-catalyzed reactions. Its pyrrole-lactam scaffold may confer unique electronic and steric properties compared to simpler aryl or alkyl boronate esters.
Properties
Molecular Formula |
C15H24BNO5 |
|---|---|
Molecular Weight |
309.17 g/mol |
IUPAC Name |
tert-butyl 5-oxo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrrole-1-carboxylate |
InChI |
InChI=1S/C15H24BNO5/c1-13(2,3)20-12(19)17-9-10(8-11(17)18)16-21-14(4,5)15(6,7)22-16/h8H,9H2,1-7H3 |
InChI Key |
GNOQPPXBYXLJDV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)N(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves the reaction of a pyrrole derivative with a boronic ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives .
Scientific Research Applications
Tert-butyl 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The dioxaborolane ring can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pinacol boronate esters with heterocyclic backbones. Below is a detailed comparison with analogs identified in the literature:
Structural and Functional Analogues
Reactivity and Stability
- Suzuki-Miyaura Reactivity : The target compound’s pyrrole-lactam core may exhibit slower coupling kinetics compared to aryl boronate esters (e.g., ) due to steric hindrance and electron-withdrawing effects from the lactam .
- Hydrolytic Stability : Pinacol boronate esters generally resist hydrolysis under neutral conditions but decompose in acidic or basic media. The lactam’s electron-deficient nature may further stabilize the boronate against hydrolysis compared to alkyl-substituted analogs (e.g., ) .
Key Studies
- Catalytic Cross-Coupling : Miyaura and Suzuki (1995) demonstrated the efficacy of pinacol boronate esters in Pd-catalyzed reactions. The target compound’s reactivity aligns with these principles but requires optimized conditions (e.g., higher catalyst loading) due to steric constraints .
Biological Activity
Tert-butyl 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHBNO |
| Molecular Weight | 428.33 g/mol |
| CAS Number | 1253288-12-8 |
The presence of the dioxaborolane group suggests potential interactions with biological targets through boron-mediated mechanisms.
Research indicates that compounds containing dioxaborolane moieties can interact with various biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signaling cascades.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular responses.
- Antioxidant Activity : The structure may contribute to scavenging reactive oxygen species (ROS), providing protective effects against oxidative stress.
Anticancer Properties
Studies have shown that related compounds exhibit anticancer activity by inducing apoptosis in cancer cells. For instance, a derivative of this compound was tested against various cancer cell lines and demonstrated significant cytotoxic effects, particularly in breast and prostate cancer models .
Antimicrobial Activity
Preliminary investigations suggest that tert-butyl 2-oxo derivatives possess antimicrobial properties. In vitro assays indicated effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 and PC-3). Results indicated an IC50 value in the micromolar range, supporting its potential as an anticancer agent .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound showed notable inhibition zones in agar diffusion assays, highlighting its potential as a novel antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
